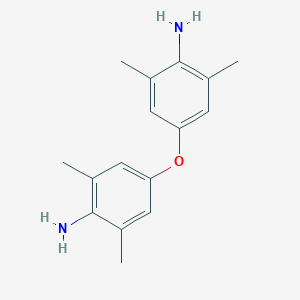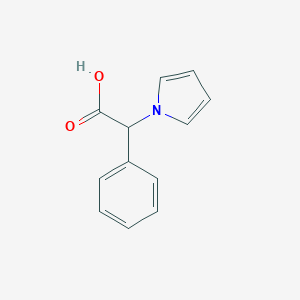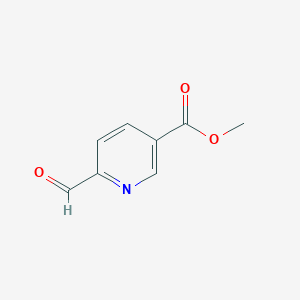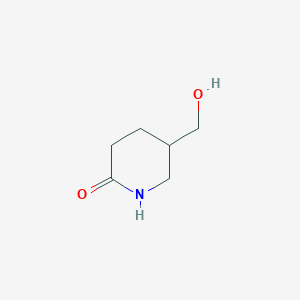
2-(2-Aminopyridin-3-yl)essigsäure
Übersicht
Beschreibung
2-(2-Aminopyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Wissenschaftliche Forschungsanwendungen
2-(2-Aminopyridin-3-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
Target of Action
The primary targets of 2-(2-Aminopyridin-3-yl)acetic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors is believed to be the basis for its therapeutic effects .
Mode of Action
2-(2-Aminopyridin-3-yl)acetic acid acts by binding to GABA receptors, thereby enhancing the inhibitory effects of GABA neurotransmission . This results in a decrease in neuronal excitability, which can have various therapeutic effects depending on the specific context and location within the nervous system .
Biochemical Pathways
It is known that the compound’s action on gaba receptors can influence a variety of downstream effects, including modulation of neuronal firing rates and synaptic transmission .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity (Log Po/w) is 0.57 , suggesting that it may readily cross biological membranes. , which may enhance its bioavailability.
Result of Action
The molecular and cellular effects of 2-(2-Aminopyridin-3-yl)acetic acid’s action are largely dependent on its interaction with GABA receptors. By enhancing GABAergic neurotransmission, the compound can decrease neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .
Action Environment
The action, efficacy, and stability of 2-(2-Aminopyridin-3-yl)acetic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, factors such as pH and the presence of other substances can potentially affect the compound’s action and efficacy .
Biochemische Analyse
Biochemical Properties
2-(2-Aminopyridin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor . The nature of these interactions can vary, with some leading to the activation of enzymatic pathways, while others result in inhibition.
Cellular Effects
The effects of 2-(2-Aminopyridin-3-yl)acetic acid on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles . Additionally, 2-(2-Aminopyridin-3-yl)acetic acid can affect cellular metabolism by altering the flux of metabolic intermediates, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, 2-(2-Aminopyridin-3-yl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. This compound may also act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Furthermore, 2-(2-Aminopyridin-3-yl)acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Aminopyridin-3-yl)acetic acid can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under certain conditions, such as exposure to light or extreme temperatures . Long-term studies have shown that 2-(2-Aminopyridin-3-yl)acetic acid can have sustained effects on cellular function, with some changes becoming more pronounced over time.
Dosage Effects in Animal Models
The effects of 2-(2-Aminopyridin-3-yl)acetic acid in animal models vary with dosage. At lower doses, this compound may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or physiological response.
Metabolic Pathways
2-(2-Aminopyridin-3-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell, thereby impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-(2-Aminopyridin-3-yl)acetic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-(2-Aminopyridin-3-yl)acetic acid is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(2-Aminopyridin-3-yl)acetic acid can influence its interactions with other biomolecules and its overall function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-methylpyridine with an appropriate nucleophile, followed by further functionalization steps. For instance, the amino group can be introduced at the pyridine C2 position via Buchwald–Hartwig arylamination, and the resulting secondary amine can be protected with a Boc-group .
Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride, yields 2-substituted pyridines .
Industrial Production Methods
Industrial production methods for 2-(2-Aminopyridin-3-yl)acetic acid typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ catalytic processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminopyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-Aminopyridin-3-yl)acetic acid include:
2-(6-Aminopyridin-3-yl)acetic acid: A structural isomer with similar properties.
2-Amino-3-acetylpyridine: Another pyridine derivative with distinct chemical and biological properties.
Uniqueness
2-(2-Aminopyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-(2-aminopyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPEJHJRPVVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307332 | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101860-97-3 | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)







![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)



